molecular formula C24H31BrSi B12533476 ({4-[(3-Bromophenyl)methyl]phenyl}ethynyl)tri(propan-2-yl)silane CAS No. 864070-25-7

({4-[(3-Bromophenyl)methyl]phenyl}ethynyl)tri(propan-2-yl)silane

Cat. No.: B12533476
CAS No.: 864070-25-7
M. Wt: 427.5 g/mol
InChI Key: BTIYTKKSDVLEHD-UHFFFAOYSA-N
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Description

({4-[(3-Bromophenyl)methyl]phenyl}ethynyl)tri(propan-2-yl)silane is a chemical compound with the molecular formula C24H31BrSi and a molecular weight of 427.492 g/mol . This compound is characterized by the presence of a bromophenyl group, a phenylethynyl group, and a tri(propan-2-yl)silane group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of ({4-[(3-Bromophenyl)methyl]phenyl}ethynyl)tri(propan-2-yl)silane typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-bromobenzyl chloride, phenylacetylene, and tri(propan-2-yl)silane.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a palladium catalyst and a base such as potassium carbonate. The reaction is typically conducted in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

    Purification: After the reaction is complete, the product is purified using techniques such as column chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

({4-[(3-Bromophenyl)methyl]phenyl}ethynyl)tri(propan-2-yl)silane undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide and potassium tert-butoxide.

    Oxidation Reactions: The phenylethynyl group can undergo oxidation reactions to form corresponding carbonyl compounds. Reagents such as potassium permanganate or chromium trioxide are commonly used for these reactions.

    Reduction Reactions: The compound can also undergo reduction reactions, particularly at the phenylethynyl group, to form corresponding alkanes. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Scientific Research Applications

({4-[(3-Bromophenyl)methyl]phenyl}ethynyl)tri(propan-2-yl)silane has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules

    Biology: The compound is used in the study of biological systems, particularly in the development of new drugs and therapeutic agents. Its ability to interact with biological molecules makes it a useful tool in medicinal chemistry.

    Medicine: It is investigated for its potential therapeutic properties, including its ability to act as an inhibitor of certain enzymes or receptors. This makes it a candidate for drug development.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of ({4-[(3-Bromophenyl)methyl]phenyl}ethynyl)tri(propan-2-yl)silane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

({4-[(3-Bromophenyl)methyl]phenyl}ethynyl)tri(propan-2-yl)silane can be compared with other similar compounds, such as:

    ({4-[(3-Chlorophenyl)methyl]phenyl}ethynyl)tri(propan-2-yl)silane: This compound has a chlorine atom instead of a bromine atom, which can affect its reactivity and chemical properties.

    ({4-[(3-Methylphenyl)methyl]phenyl}ethynyl)tri(propan-2-yl)silane: This compound has a methyl group instead of a bromine atom, which can influence its steric and electronic properties.

    ({4-[(3-Fluorophenyl)methyl]phenyl}ethynyl)tri(propan-2-yl)silane: This compound has a fluorine atom instead of a bromine atom, which can alter its chemical behavior and interactions.

The uniqueness of this compound lies in its specific combination of functional groups, which provides it with distinct chemical properties and reactivity.

Properties

CAS No.

864070-25-7

Molecular Formula

C24H31BrSi

Molecular Weight

427.5 g/mol

IUPAC Name

2-[4-[(3-bromophenyl)methyl]phenyl]ethynyl-tri(propan-2-yl)silane

InChI

InChI=1S/C24H31BrSi/c1-18(2)26(19(3)4,20(5)6)15-14-21-10-12-22(13-11-21)16-23-8-7-9-24(25)17-23/h7-13,17-20H,16H2,1-6H3

InChI Key

BTIYTKKSDVLEHD-UHFFFAOYSA-N

Canonical SMILES

CC(C)[Si](C#CC1=CC=C(C=C1)CC2=CC(=CC=C2)Br)(C(C)C)C(C)C

Origin of Product

United States

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